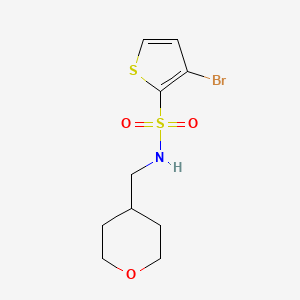
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide, commonly known as CPBS, is a chemical compound that has been widely used in scientific research for its unique properties. CPBS is a sulfonamide derivative that is commonly used as a probe molecule to study the interactions between proteins and ligands.
Mecanismo De Acción
CPBS acts as a competitive inhibitor of protein-ligand interactions. It binds to the active site of the protein, preventing the ligand from binding. This mechanism of action allows researchers to study the binding of ligands to proteins in a controlled environment.
Biochemical and Physiological Effects:
CPBS has been shown to have no significant biochemical or physiological effects on cells or tissues. It does not affect cell viability, proliferation, or apoptosis. CPBS has also been shown to have no significant effects on animal behavior or physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPBS is its ability to act as a competitive inhibitor in protein-ligand interactions. This allows researchers to study the binding of ligands to proteins in a controlled environment. CPBS is also relatively easy to synthesize, making it readily available for use in scientific research.
One limitation of CPBS is its specificity. It only binds to certain proteins and may not be effective in studying the interactions of other proteins. Additionally, CPBS may not be effective in studying the interactions of ligands that bind to allosteric sites on proteins.
Direcciones Futuras
There are several future directions for CPBS research. One area of interest is the development of CPBS derivatives with improved specificity for certain proteins. Another area of interest is the use of CPBS in the development of new drugs for the treatment of diseases. CPBS has also been used in the development of biosensors for the detection of ligands in biological samples.
Métodos De Síntesis
CPBS can be synthesized by reacting 4-chloro-2-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields CPBS as a white crystalline solid with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
CPBS is commonly used as a probe molecule to study the interactions between proteins and ligands. It has been used to study the binding of ligands to the ATP-binding site of protein kinases, as well as the binding of ligands to the active site of enzymes. CPBS has also been used to study the binding of ligands to the estrogen receptor.
Propiedades
IUPAC Name |
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-8-6-9(12)2-3-11(8)17(15,16)14-10-4-5-13-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYIYROZDEZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)


![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)
![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)

![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)
![2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)
![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)
![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)
![(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)